molecular formula O4S2-2 B078146 Dithionite CAS No. 14844-07-6

Dithionite

Cat. No.: B078146
CAS No.: 14844-07-6
M. Wt: 128.13 g/mol
InChI Key: GRWZHXKQBITJKP-UHFFFAOYSA-L
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Description

Dithionite(2-) is a sulfur oxide and a sulfur oxoanion. It is a conjugate base of a this compound(1-).
This compound. The dithionous acid ion and its salts.

Properties

CAS No.

14844-07-6

Molecular Formula

O4S2-2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-L

SMILES

[O-]S(=O)S(=O)[O-]

Canonical SMILES

[O-]S(=O)S(=O)[O-]

14844-07-6

Synonyms

Dithionite
Dithionite, Sodium
Hyposulfite
Sodium Dithionite

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solubility rate and the paraquat-Cl2 analysis were determined as follows. A hydrosulfite solution is prepared from 5.00 g sodium hydrosulfite, 2.00 g sodium hydroxide, and 93.00 g DI water. 1.00 g of dry product is dissolved in 999.0 g STW water and 1 ml samples are taken at 1, 2, 5, and 10 minutes. 1 ml sample is added to 98.0 g STW water and mixed. Then 1 ml hydrosulfite solution is added and mixed. Absorbance is read at 394 nm using a Pye Unicam Spectrophotometer SP1750. Absorbance of the test sample is matched with absorbance on control graph to give % Paraquat dichloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
solvent
Reaction Step One
Name
paraquat Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dry product
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithionite

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